N,N'-Dibenzyl-2-methylmalonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyl-2-methylmalonamide typically involves the reaction of 2-methylmalonic acid with benzylamine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds . The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of N,N’-Dibenzyl-2-methylmalonamide may involve continuous flow reactors to ensure consistent reaction conditions and high yield . The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzyl-2-methylmalonamide can undergo various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as alkyl halides or aryl halides
Major Products Formed:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted amides
Scientific Research Applications
N,N’-Dibenzyl-2-methylmalonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-Dibenzyl-2-methylmalonamide involves its interaction with specific molecular targets and pathways within biological systems . The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
- N,N’-Dibenzylmalonamide
- N,N’-Dibenzyl-2-methylpropanediamide
- N,N’-Dibenzylsuccinamide
Comparison: N,N’-Dibenzyl-2-methylmalonamide is unique due to the presence of a methyl group on the malonamide backbone, which can influence its chemical reactivity and biological activity . Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-dibenzyl-2-methylpropanediamide |
InChI |
InChI=1S/C18H20N2O2/c1-14(17(21)19-12-15-8-4-2-5-9-15)18(22)20-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
SAJHJCIBIMCRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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